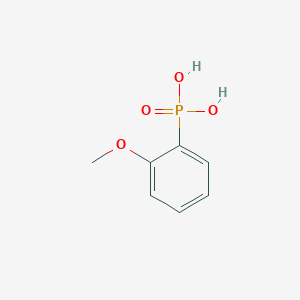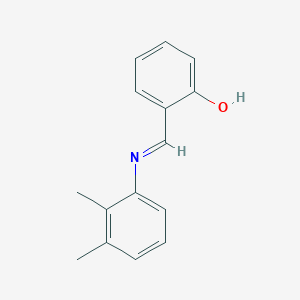![molecular formula C12H12N4O5 B11945926 ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate CAS No. 199107-81-8](/img/structure/B11945926.png)
ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound is characterized by the presence of a nitro group at the 6-position of the indazole ring and an ethyl ester group attached to the aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate typically involves the following steps:
Nitration of Indazole: The starting material, indazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Formation of Indazole-1-carboxylic Acid: The nitrated indazole is then subjected to carboxylation to form 6-nitroindazole-1-carboxylic acid.
Amidation: The carboxylic acid is reacted with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 6-amino-1H-indazole-1-carboxamide.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 6-nitro-1H-indazole-1-carboxylic acid.
Applications De Recherche Scientifique
Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Research: The compound is used in studies to understand the biological pathways and mechanisms involving indazole derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole moiety can also bind to specific sites on proteins, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-nitroindazole: A simpler analog without the ester and aminoacetic acid moieties.
Ethyl 6-nitroindazole-1-carboxylate: Lacks the aminoacetic acid moiety.
6-aminoindazole derivatives: Formed by the reduction of the nitro group.
Uniqueness
Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate is unique due to the presence of both the nitro group and the ethyl ester of aminoacetic acid, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
199107-81-8 |
|---|---|
Formule moléculaire |
C12H12N4O5 |
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
ethyl 2-[(6-nitroindazole-1-carbonyl)amino]acetate |
InChI |
InChI=1S/C12H12N4O5/c1-2-21-11(17)7-13-12(18)15-10-5-9(16(19)20)4-3-8(10)6-14-15/h3-6H,2,7H2,1H3,(H,13,18) |
Clé InChI |
YXPDXDFSPGZJSL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)

![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)






![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)

